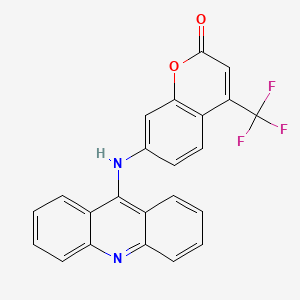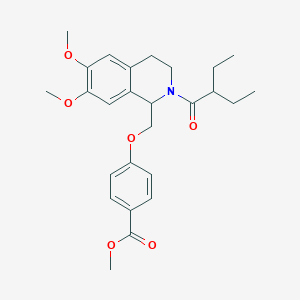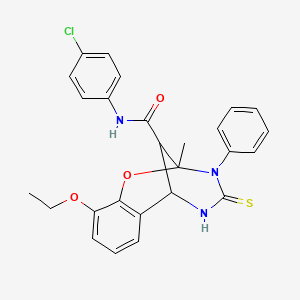![molecular formula C24H24N4 B11215191 4-(3-methylpiperidin-1-yl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11215191.png)
4-(3-methylpiperidin-1-yl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}-3-METHYLPIPERIDINE is a complex organic compound belonging to the class of pyrrolopyrimidines. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with phenyl groups and a methylpiperidine moiety. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications, particularly as a kinase inhibitor.
Preparation Methods
The synthesis of 1-{5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}-3-METHYLPIPERIDINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors, such as aminopyrimidines and ketones, under acidic or basic conditions.
Substitution with Phenyl Groups:
Attachment of the Methylpiperidine Moiety: The final step involves the nucleophilic substitution reaction where the pyrrolo[2,3-d]pyrimidine core is reacted with a methylpiperidine derivative under suitable conditions to form the desired compound
Industrial production methods for this compound may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-{5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}-3-METHYLPIPERIDINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced at specific positions on the pyrrolo[2,3-d]pyrimidine core or the piperidine ring.
Hydrolysis: Under acidic or basic conditions, hydrolysis reactions can occur, leading to the breakdown of the compound into smaller fragments
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction efficiency.
Scientific Research Applications
1-{5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}-3-METHYLPIPERIDINE has a wide range of scientific research applications, including:
Medicinal Chemistry: It is studied as a potential multi-targeted kinase inhibitor, showing promise in the treatment of various cancers by inhibiting key enzymes involved in cell proliferation and survival.
Biological Research: The compound is used in studies investigating cell signaling pathways, apoptosis, and cell cycle regulation due to its ability to modulate kinase activity.
Pharmaceutical Development: It serves as a lead compound for the development of new therapeutic agents targeting specific kinases implicated in diseases such as cancer and inflammatory disorders.
Chemical Biology: Researchers use this compound to probe the molecular mechanisms of kinase inhibition and to develop structure-activity relationships for designing more potent inhibitors.
Mechanism of Action
The mechanism of action of 1-{5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}-3-METHYLPIPERIDINE involves its interaction with specific molecular targets, primarily kinases. The compound binds to the ATP-binding site of kinases, thereby inhibiting their activity. This inhibition disrupts downstream signaling pathways that are crucial for cell proliferation, survival, and apoptosis. Key molecular targets include EGFR, Her2, VEGFR2, and CDK2, among others . The binding interactions are often characterized by hydrogen bonding, hydrophobic interactions, and van der Waals forces, which stabilize the compound within the kinase active site .
Comparison with Similar Compounds
1-{5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}-3-METHYLPIPERIDINE can be compared with other pyrrolo[2,3-d]pyrimidine derivatives and kinase inhibitors, such as:
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds also exhibit kinase inhibitory activity but may differ in their selectivity and potency against specific kinases.
Pyrido[2,3-d]pyrimidine Derivatives: Similar in structure, these compounds are used in cancer therapy and exhibit different pharmacokinetic and pharmacodynamic profiles.
Halogenated Pyrrolo[2,3-d]pyrimidines: These derivatives incorporate halogen atoms to enhance binding affinity and selectivity for target kinases.
The uniqueness of 1-{5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}-3-METHYLPIPERIDINE lies in its specific substitution pattern and the presence of the methylpiperidine moiety, which contribute to its distinct biological activity and therapeutic potential.
Properties
Molecular Formula |
C24H24N4 |
|---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
4-(3-methylpiperidin-1-yl)-5,7-diphenylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C24H24N4/c1-18-9-8-14-27(15-18)23-22-21(19-10-4-2-5-11-19)16-28(24(22)26-17-25-23)20-12-6-3-7-13-20/h2-7,10-13,16-18H,8-9,14-15H2,1H3 |
InChI Key |
GVXOTDVIGCWGGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)C2=NC=NC3=C2C(=CN3C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(2-Chloro-6-fluorophenyl)-5-(3-methoxyphenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11215116.png)
![1-(4-chlorophenyl)-3-hydroxy-3-(4-nitrophenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium](/img/structure/B11215127.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B11215141.png)

![7-(3-Fluorophenyl)-5-(4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B11215147.png)

![1-Ethyl-4-[1-(4-methylphenyl)-1H-pyrazolo[3,4-D]pyrimidin-4-YL]piperazine](/img/structure/B11215150.png)

![7-(2,4-Dimethoxyphenyl)-5-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11215173.png)
![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide](/img/structure/B11215181.png)
![2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B11215182.png)
![5-(1,3-benzodioxol-5-yl)-N-(2-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11215183.png)

